molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1599716
CAS No.: 73903-18-1
M. Wt: 207.14 g/mol
InChI Key: GSEMJEXTHJEELQ-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It is a heterocyclic aromatic organic compound, which can be viewed as fused rings of the aromatic compounds benzene and imidazole . The compound has a molecular weight of 207.14 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 207.02800565 g/mol. Its topological polar surface area is 112 Ų. It has a heavy atom count of 15 .

Scientific Research Applications

Structural Analysis and Supramolecular Synthons

Research has demonstrated the preparation of eight organic salts of imidazole/benzimidazole with carboxylic acids, where 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid plays a crucial role in forming proton-transfer compounds. These compounds exhibit extensive strong hydrogen bonds and are characterized by X-ray diffraction, highlighting their supramolecular structures which can be utilized in the design of novel materials and nanotechnology applications (Jin et al., 2015).

Sensing Properties and Metal–Organic Frameworks (MOFs)

The synthesis of Metal–Organic Frameworks (MOFs) using 1H-imidazol-4-yl-containing ligands, alongside varied carboxylate ligands, has shown promising results in structural diversity and sensing properties. These MOFs demonstrate potential applications in gas storage, separation, and as sensors due to their three-dimensional supramolecular frameworks, which could be further explored for environmental monitoring and chemical sensing (Liu et al., 2018).

Antimicrobial Applications

Benzimidazole–oxadiazole hybrids, incorporating the 5-Nitro-1H-benzo[d]imidazole moiety, have been designed and synthesized, displaying potent antimicrobial activities. These compounds offer a promising avenue for developing new antimicrobial agents, especially against drug-resistant bacteria and tuberculosis, showcasing the versatility of this compound in medicinal chemistry and pharmacology (Shruthi et al., 2016).

Fluorescent Chemosensors

Benzimidazole derivatives, including those derived from this compound, have been identified as selective fluorescent chemosensors for the detection of nitroaromatic explosives. Such compounds can detect picric acid at the picogram level, indicating their potential use in security screening and environmental monitoring to detect explosives and pollutants (Xiong et al., 2014).

Properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMJEXTHJEELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441732
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73903-18-1
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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